2-Imino-3-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
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Overview
Description
2-Imino-3-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazole ring fused with a thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sodium acetate or triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Imino-3-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-Imino-3-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits bacterial cell wall synthesis and disrupts microbial cell membranes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: Modulates the production of inflammatory cytokines and inhibits the activity of cyclooxygenase enzymes.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2-Imino-3-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is unique due to its dual thiazole-thiazolidinone structure, which imparts a broad spectrum of biological activities and makes it a versatile scaffold for drug development .
Properties
Molecular Formula |
C12H9N3OS2 |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H9N3OS2/c13-11-15(10(16)7-17-11)12-14-9(6-18-12)8-4-2-1-3-5-8/h1-6,13H,7H2 |
InChI Key |
MGUQDEVACYUXKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=N)S1)C2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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